Trigothysoid N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

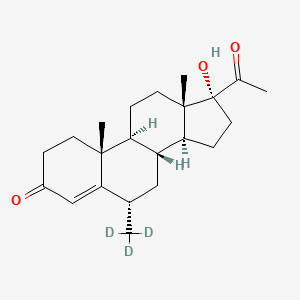

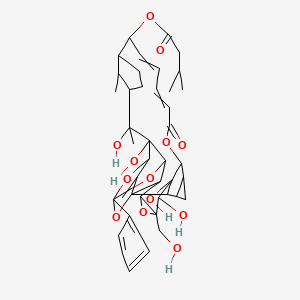

Trigothysoid N is a natural daphnane diterpenoid compound obtained from the plant Trigonostemon thyrsoideus. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties .

Applications De Recherche Scientifique

Trigothysoid N has been extensively studied for its scientific research applications. In the field of medicine, it has shown promising anti-cancer properties by inhibiting tumor proliferation and migration. This compound targets mitochondria and regulates the STAT3/FAK signaling pathway, making it a potential therapeutic agent for treating non-small cell lung cancer . Additionally, this compound has applications in chemistry and biology due to its unique chemical structure and biological activities .

Analyse Biochimique

Biochemical Properties

Trigothysoid N has been shown to inhibit tumor proliferation and migration by targeting mitochondria and regulating the STAT3/FAK signal pathway . It also suppresses angiogenesis .

Cellular Effects

In cellular processes, this compound interrupts the cell cycle and inhibits tumor proliferation and migration . It targets mitochondria, regulates the STAT3/FAK signal pathway, and suppresses angiogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by targeting mitochondria, regulating the STAT3/FAK signal pathway, and suppressing angiogenesis . It also induces apoptosis .

Temporal Effects in Laboratory Settings

It has been shown to suppress tumor cell growth in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has shown antiangiogenetic activity and antitumor activity against A549 in a transgenic zebrafish model .

Metabolic Pathways

It is known to interact with the STAT3/FAK signal pathway .

Subcellular Localization

Méthodes De Préparation

Trigothysoid N is primarily extracted from natural sources, specifically from the plant Trigonostemon thyrsoideus. The extraction process typically involves solvent extraction, followed by separation, purification, and crystallization . There are also reports of chemical synthesis methods being employed to produce this compound, although these methods are less common compared to natural extraction .

Analyse Des Réactions Chimiques

Trigothysoid N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mécanisme D'action

The mechanism of action of Trigothysoid N involves targeting mitochondria and regulating the STAT3/FAK signaling pathway. By interrupting the cell cycle and inhibiting angiogenesis, this compound effectively suppresses tumor proliferation and migration . This compound’s ability to target specific molecular pathways highlights its potential as a therapeutic agent.

Comparaison Avec Des Composés Similaires

Trigothysoid N is part of the daphnane diterpenoid family, which includes compounds such as rediocides A, C, and F, and trigonosin F. These compounds share similar structural features and biological activities, particularly their anti-cancer properties . this compound stands out due to its potent ability to inhibit tumor proliferation and migration by targeting specific molecular pathways .

Propriétés

IUPAC Name |

[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVYYYQORHVVFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H58O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action for Rediocide A?

A1: Rediocide A induces G-protein-coupled receptor (GPCR) desensitization and internalization by activating conventional protein kinase C (PKC). This effect was observed across multiple GPCRs, suggesting a general rather than receptor-specific mechanism. []

Q2: What is Rediocide A primarily known for?

A2: Rediocide A, a daphnane ester, is primarily recognized for its potent insecticidal activity. It was initially isolated from the roots of Trigonostemon reidioides, a plant traditionally used for flea control. [, , , ]

Q3: What other biological activities have been reported for Rediocide A?

A3: Besides its insecticidal properties, Rediocide A has shown cytotoxic activity against various cancer cell lines. [] Recent studies also suggest it may act as an immune checkpoint inhibitor by downregulating CD155 expression, thereby enhancing the tumouricidal activity of natural killer (NK) cells. []

Q4: Are there other compounds similar to Rediocide A?

A4: Yes, several structural analogs of Rediocide A, namely Rediocides B-F, have been isolated from Trigonostemon reidioides. These analogs also exhibit potent insecticidal activity against fleas. [, , ]

Q5: Has the structure of Rediocide A been fully characterized?

A5: Yes, the structure and stereochemistry of Rediocide A have been elucidated using spectroscopic techniques including NMR and mass spectrometry. It is classified as a highly modified daphnane diterpenoid. [, ]

Q6: Has the potential of Rediocide A as an antitoxin been explored?

A6: Yes, research suggests Rediocide A may act as a potential antitoxin against cobra venom. Molecular docking studies show that Rediocides A and G can bind to α‐cobratoxin, potentially blocking its interaction with the nicotinic acetylcholine receptor. [] In vitro and in vivo studies further support this potential detoxification mechanism. []

Q7: Are there synthetic routes available for Rediocide A?

A7: While a complete total synthesis of Rediocide A has not been reported, significant progress has been made in developing synthetic approaches for daphnane diterpenoids in general. These strategies involve constructing the tricyclic core structure using various methodologies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)